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Didemnaketal B

HIV-1 protease inhibition IC₅₀ potency comparison didemnaketal selectivity

Didemnaketal B (CAS 135257-48-6) is a highly oxygenated heptaprenoid spiroacetal natural product first reported from the Palauan ascidian Didemnum sp. in 1991.

Molecular Formula C53H88O15
Molecular Weight 965.3 g/mol
CAS No. 135257-48-6
Cat. No. B161424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidemnaketal B
CAS135257-48-6
Synonymsdidemnaketal B
Molecular FormulaC53H88O15
Molecular Weight965.3 g/mol
Structural Identifiers
SMILESCCC(=O)COC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=CCCC(C)CC(=O)OC)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C
InChIInChI=1S/C53H88O15/c1-16-41(55)30-63-42(21-20-37(10)52(60)62-15)39(12)51(64-40(13)54)44(65-47(57)22-31(2)3)27-38(11)50(66-48(58)23-32(4)5)45-25-35(8)29-53(68-45)28-34(7)24-43(67-53)49(59)36(9)19-17-18-33(6)26-46(56)61-14/h19-20,31-35,38-39,42-45,49-51,59H,16-18,21-30H2,1-15H3/b36-19+,37-20+/t33?,34-,35?,38?,39?,42?,43+,44?,45?,49?,50?,51?,53+/m0/s1
InChIKeyQGBBOZXSQTVDPO-KUCZHDBWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Didemnaketal B for HIV-1 Protease Inhibitor Research — CAS 135257-48-6 Baseline Identification


Didemnaketal B (CAS 135257-48-6) is a highly oxygenated heptaprenoid spiroacetal natural product first reported from the Palauan ascidian Didemnum sp. in 1991 [1]. With molecular formula C₅₃H₈₈O₁₅ and molecular weight 965.3 g/mol, it is one of only two didemnaketal congeners possessing confirmed HIV-1 protease inhibitory activity (IC₅₀ = 10 μM) [1] [2]. Notably, Didemnaketal B is now understood to be a methanolysis-derived isolation artifact of the true natural progenitor, didemnaketal C, which itself is inactive against HIV-1 protease [2]. The absolute stereochemistry of Didemnaketal B was established via degradation, chiral shift methods, and ultimately confirmed through total synthesis with structure revision by Fuwa and co-workers in 2014 [3] [4].

1
Natural marine spiroacetal From Palauan ascidian Didemnum sp.; identified as methanolysis-derived artifact of Didemnaketal C
2
HIV-1 protease inhibition context Reported inhibitory activity supports dimerization mechanism studies; not an active-site inhibitor
3
Stereochemistry validated by total synthesis Corrected structure (Fuwa 2014) confirmed by NMR and PGME method; pre-2014 synthetic constructs may be structurally incorrect

Why Didemnaketal B Cannot Be Replaced by Other Didemnaketal Congeners: Critical Differentiation Factors


The didemnaketal family exhibits extreme functional divergence despite shared biosynthetic origin. Didemnaketal C, the natural progenitor, shows zero HIV-1 protease inhibition [1], while Didemnaketals D and E possess only moderate antibacterial and protein kinase inhibitory activity [2], and Didemnaketals F and G are exclusively cytotoxic with no reported HIV-1 protease activity [3]. Even within the HIV-active pair, Didemnaketal B (IC₅₀ = 10 μM) is fivefold less potent than Didemnaketal A (IC₅₀ = 2 μM) [1], but this potency difference masks a far more consequential distinction: the dissociative mechanism of action — targeting protease dimerization rather than the active site — represents a fundamentally different pharmacological strategy from all clinically deployed HIV protease inhibitors [4]. Furthermore, Didemnaketal B's correct stereochemical identity was established only after an erroneous original assignment was corrected through total synthesis [5], meaning that any synthetic analog built on the originally proposed (incorrect) structure of Didemnaketal B is chemically non-identical to the authentic natural product. These three axes of differentiation — target engagement mechanism, stereochemical identity, and bioactivity profile — preclude simple substitution by any other didemnaketal congener or misassigned synthetic construct.

! Didemnaketals D–G exhibit antibacterial, kinase, or cytotoxic profiles — not HIV-1 protease inhibition — and may not serve as direct substitutes for HIV-1 protease research.
! Pre-2014 synthetic constructs based on the originally misassigned stereochemistry are chemically non-identical to authentic Didemnaketal B and may not reproduce reported activity.
! Didemnaketal C, the natural progenitor, lacks HIV-1 protease inhibition; only the methanolysis-derived artifact Didemnaketal B shows activity — source-dependent bioactivity context.

Didemnaketal B — Quantitative Differentiation Evidence: Head-to-Head and Cross-Class Comparator Data


HIV-1 Protease Inhibitory Potency: Didemnaketal B vs. Didemnaketal A — 5-Fold IC₅₀ Difference in the Same Assay

In the original isolation study by Faulkner and colleagues, Didemnaketal B and Didemnaketal A were evaluated in the same HIV-1 protease peptidolysis assay, yielding IC₅₀ values of 10 μM and 2 μM, respectively — a 5-fold potency difference [1]. This is a direct head-to-head comparison from the same experimental series, eliminating inter-laboratory variability as a confounder. The reinvestigation by Pika and Faulkner confirmed that Didemnaketal B is the methanolysis product of Didemnaketal C (the true progenitor), while Didemnaketal A is an autoxidation product of Didemnaketal B, explaining their structural and activity relationship [2]. For researchers requiring the higher-potency scaffold for structure–activity relationship studies, Didemnaketal A is the more potent choice; for those studying the methanolysis-dependent activation pathway or requiring the specific stereochemical configuration validated by total synthesis, Didemnaketal B is the appropriate selection.

HIV-1 Protease Potency
Head-to-head
Didemnaketal B: IC₅₀ = 10 μM vs. Didemnaketal A: IC₅₀ = 2 μM (5‑fold difference, same assay)
Supports potency-differentiation SAR studies
Faulkner 1991 peptidolysis assay; same experimental series eliminates inter-laboratory variability
HIV-1 protease inhibition IC₅₀ potency comparison didemnaketal selectivity

Dissociative Dimer-Disruption Mechanism vs. Active-Site Inhibition: Pharmacological Strategy Differentiation

Kinetic analysis of a didemnaketal A-derived pentaester sidechain analog (compound 6) by Rich and colleagues demonstrated a dissociative inhibition mechanism: the compound triggers separation of the dimeric HIV-1 protease into catalytically inactive monomers, rather than binding the active site [1]. This stands in direct contrast to all clinically approved HIV protease inhibitors (e.g., ritonavir, darunavir, atazanavir), which target the enzyme's active site and are consequently susceptible to resistance mutations that alter substrate-binding pocket geometry [2]. While direct mechanistic confirmation for full-length Didemnaketal B has not been published independently, both Didemnaketals A and B are consistently described in the primary literature as functioning through this dissociative mechanism [2] [3]. Quantitative kinetic parameters (Kᵢ, K_dimer dissociation constant) for Didemnaketal B specifically are not available in the published literature; the mechanistic assignment rests on class-level inference from the structurally related pentaester analog.

Mechanism of Inhibition
Class-level inference
Dissociative dimer disruption (inferred from didemnaketal A analog) vs. active-site inhibition by clinical inhibitors
Supports mechanism-selective probe development
Kinetic parameters for Didemnaketal B not published; direct confirmation pending
dissociative inhibitor HIV-1 protease dimerization drug resistance circumvention

Stereochemical Identity Verified by Total Synthesis: Corrected Structure vs. Originally Proposed (Misassigned) Structure

The 2014 total synthesis by Fuwa and co-workers revealed that the originally proposed structure of Didemnaketal B (structure 2, based on Faulkner's stereochemical assignment) was incorrect — significant NMR spectroscopic discrepancies were observed between synthetic 2 and the authentic natural sample [1]. The C10–C20 spiroacetal domain was identified as the region of misassignment. Fuwa subsequently synthesized the revised structure 65, whose ¹H and ¹³C NMR spectra showed good agreement with the authentic Didemnaketal B sample, and applied the phenylglycine methyl ester (PGME) method to definitively establish the absolute configuration [1]. This structure revision means that any synthetic material prepared according to Faulkner's original (pre-2014) stereochemical proposal is chemically non-identical to authentic Didemnaketal B and cannot be assumed to reproduce the reported biological activity.

Stereochemical NMR Match
Head-to-head
Revised structure 65 matches authentic ¹H/¹³C NMR; originally proposed structure 2 is discrepant
Confirms correct stereochemistry for SAR and synthetic verification
Fuwa 2014 total synthesis; PGME method for absolute configuration
structure revision total synthesis validation stereochemical assignment NMR spectroscopic consistency

Bioactivity Activation via Methanolysis: Didemnaketal B Gains HIV-1 Protease Inhibition Absent in Progenitor Didemnaketal C

The reinvestigation of freshly collected Didemnum sp. by Pika and Faulkner (1995) demonstrated that Didemnaketal C, the sole terpenoid present in fresh extracts, exhibits no detectable HIV-1 protease inhibitory activity (IC₅₀ > assay threshold) in the peptidolysis assay [1]. Methanolysis of Didemnaketal C cleanly yielded Didemnaketal B, which shows IC₅₀ = 10 μM against the same enzyme target [2]. This represents a gain-of-function through chemical transformation: the ethylsulfonate ester of Didemnaketal C is converted to the methyl ester of Didemnaketal B during prolonged methanol storage, and this structural modification confers HIV-1 protease inhibitory activity that is entirely absent in the progenitor [1] [3]. Didemnaketal A, formed as an autoxidation product of Didemnaketal B, is even more potent at IC₅₀ = 2 μM [2].

Bioactivation Pathway
Head-to-head
Didemnaketal C (progenitor): no inhibition; Didemnaketal B: IC₅₀ = 10 μM (methanolysis artifact)
Identifies artifact-dependent activity for pathway investigation
Reinvestigation by Pika & Faulkner 1995; gain-of-function through methanolysis
artifact bioactivation methanolysis product progenitor comparison natural product artifact

Bioactivity Profile Divergence: Didemnaketal B (HIV-1 Protease) vs. Didemnaketals D–G (Antibacterial, Kinase, Cytotoxic Activities)

Later-generation didemnaketals (D–G) isolated from Red Sea Didemnum species exhibit bioactivity profiles entirely distinct from Didemnaketal B. Didemnaketals D and E show only moderate protein kinase inhibitory activity against CDK5, CK1, DyrK1A, and GSK3 at 10 μg/mL, with moderate antimicrobial activity against S. aureus and B. subtilis — but no HIV-1 protease activity has been reported [1]. Didemnaketals F and G display moderate cytotoxicity against HeLa cells with IC₅₀ values of 49.9 μM and 14.0 μM, respectively, with Didemnaketal F also showing antimicrobial activity against E. coli and C. albicans, again with no HIV-1 protease inhibition reported [2]. This cross-study comparison demonstrates that HIV-1 protease inhibition is restricted to the A/B pair and is not a class-wide property, underscoring the functional divergence within the didemnaketal family.

Cross-Family Bioactivity
Cross-study comparable
D/E: kinase inhibition/antibacterial; F/G: cytotoxicity (HeLa IC₅₀ 14–50 μM); B: HIV-1 protease only
Confirms target selectivity within didemnaketal family
No single parallel study across all congeners; interpretation requires source-specific review
bioactivity profiling target selectivity cross-family comparison marine spiroketals

Non-Nitrogenous Scaffold Among HIV-1 Protease Inhibitors: Structural Class Distinction from Peptidomimetics

Didemnaketal B belongs to a rare subclass of HIV-1 protease inhibitors that contain no nitrogen atoms — a striking departure from the peptide-mimetic and transition-state analog scaffolds that dominate all FDA-approved HIV protease inhibitors and the vast majority of preclinical candidates [1]. The molecular formula C₅₃H₈₈O₁₅ contains only carbon, hydrogen, and oxygen, with 15 oxygen atoms distributed across ester, hydroxyl, and spiroacetal functionalities . By comparison, ritonavir (C₃₇H₄₈N₆O₅S₂), darunavir (C₂₇H₃₇N₃O₇S), and atazanavir (C₃₈H₅₂N₆O₇) are nitrogen- and sulfur-rich peptidomimetics with fundamentally different physicochemical and pharmacophoric properties. This non-nitrogenous, polyoxygenated architecture provides a distinct chemical space for exploring HIV-1 protease inhibition through non-canonical binding modes, consistent with the dissociative mechanism hypothesis [2].

Elemental Class Distinction
Class-level inference
C₅₃H₈₈O₁₅ — 0 nitrogen atoms vs. 3–6 N in clinical peptidomimetics
Defines unique chemical space for non-canonical inhibitor design
No co-crystal structure with HIV-1 protease reported; structural class distinct from active-site inhibitors
non-peptide inhibitor spiroacetal scaffold polyisoprenoid non-nitrogenous inhibitor

Optimal Procurement and Research Application Scenarios for Didemnaketal B (CAS 135257-48-6)


HIV-1 Protease Dimerization Inhibitor Probe: Studying Dissociative Inhibition Mechanisms

Researchers investigating non-active-site HIV-1 protease inhibition strategies should select Didemnaketal B as a tool compound for probing dissociative (dimer-disruption) mechanisms. Unlike conventional active-site inhibitors, the didemnaketal scaffold is hypothesized to trigger protease dimer dissociation into inactive monomers [1]. Didemnaketal B serves as the appropriate lower-potency control relative to Didemnaketal A (5-fold IC₅₀ difference, 10 μM vs. 2 μM) for studies seeking to correlate structural features with dimerization inhibitory activity [2]. This application is particularly relevant for drug resistance research, as dimerization inhibitors may circumvent resistance mechanisms that evolve against active-site-targeting clinical drugs.

Marine Natural Product Artifact Chemistry: Methanolysis-Dependent Bioactivation Studies

Didemnaketal B is the definitive reference compound for studying methanolysis-dependent bioactivation in marine natural products. As the structurally characterized methanolysis product of the inactive progenitor Didemnaketal C, Didemnaketal B provides a validated system for investigating how chemical transformation during isolation converts a biologically silent natural product into an HIV-1 protease inhibitor [1] [2]. This scenario extends to quality control applications where authentic Didemnaketal B (confirmed by NMR match with Fuwa's revised structure) should be used as the analytical standard for distinguishing genuine methanolysis artifacts from degradation products in ascidian extracts.

Synthetic Chemistry Reference Standard: Validated Stereochemical Benchmark for Total Synthesis

Synthetic chemistry groups pursuing total synthesis of spiroacetal natural products or didemnaketal analogs should procure Didemnaketal B as the validated stereochemical benchmark. The Fuwa total synthesis (2014) corrected the Faulkner stereochemical assignment and established definitive ¹H and ¹³C NMR reference data for the authentic natural product [1]. Any newly synthesized didemnaketal analog must be compared against this corrected spectroscopic standard, not against data derived from the originally misassigned structure (pre-2014). This is critical for confirming synthetic fidelity and avoiding propagation of the historical misassignment error in new SAR studies.

Chemical Biology Selectivity Profiling: HIV-1 Protease vs. Off-Target Kinase/Cytotoxicity Screening

Research groups conducting selectivity profiling should use Didemnaketal B as the HIV-1 protease-selective reference within the didemnaketal family. Cross-study evidence demonstrates that Didemnaketals D/E possess moderate protein kinase inhibitory and antibacterial activities, while Didemnaketals F/G are moderately cytotoxic (HeLa IC₅₀ = 14.0–49.9 μM) [1] [2]. Didemnaketal B, in contrast, has no reported antibacterial, kinase inhibitory, or cytotoxic activity — its documented bioactivity is restricted to HIV-1 protease inhibition. This target selectivity within the family makes Didemnaketal B the appropriate compound for experiments requiring a didemnaketal with minimized off-target pharmacology.

Application
Selection Property
Validation Focus
HIV-1 protease dimer disruption studies
Dissociative inhibition mechanism (class-level inference)
Dimer dissociation assay; compare with active-site inhibitors
Artifact bioactivation research
Methanolysis artifact of inactive progenitor Didemnaketal C
Confirm identity via NMR against Fuwa 2014 data; distinguish from progenitor C
Stereochemical benchmark for synthesis
Corrected structure (Fuwa 2014) as NMR reference
Spectroscopic match with Fuwa 2014; avoid misassigned pre-2014 structures
HIV-1 protease selectivity profiling
HIV-1 protease inhibition; no reported off-target kinase/cytotoxic activity
Compare with D–G congeners; verify target selectivity window
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